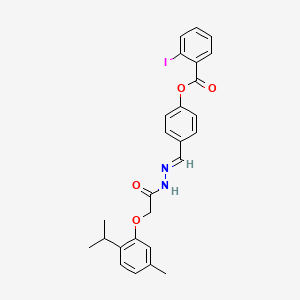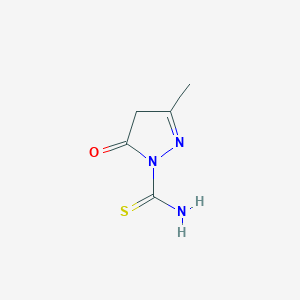![molecular formula C28H22N2O2 B11539013 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539013.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is an organic compound with a complex structure that includes a benzyloxyphenyl group and a benzoxazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Synthesis of the Benzoxazolyl Intermediate: This step involves the reaction of 2-aminophenol with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-methylphenyl)-1,3-benzoxazole.
Condensation Reaction: The final step involves the condensation of 4-benzyloxybenzaldehyde with 2-(2-methylphenyl)-1,3-benzoxazole in the presence of a suitable catalyst to form (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
- **(E)-1-[4-(METHOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- **(E)-1-[4-(ETHOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Uniqueness
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific structural features, such as the benzyloxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
属性
分子式 |
C28H22N2O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C28H22N2O2/c1-20-7-5-6-10-25(20)28-30-26-17-23(13-16-27(26)32-28)29-18-21-11-14-24(15-12-21)31-19-22-8-3-2-4-9-22/h2-18H,19H2,1H3 |
InChI 键 |
YJSOIHLKADGOKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11538937.png)
![5,5'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11538938.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11538939.png)
![2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11538944.png)
![2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B11538950.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)

![Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11538970.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11538978.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538984.png)


![ethyl (2Z)-5-amino-8-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11539004.png)
